Core Scaffold Comparison – 3-(4-Methoxyphenyl)pyrrolidine vs. 3-Phenylpyrrolidine in SMYD2 Binding Site
Patent SAR data indicate that replacement of a 3-phenyl substituent with a 3-(4-methoxyphenyl) group on the pyrrolidine core of pyrrolidine carboxamide SMYD inhibitors enhances occupancy of a hydrophobic sub-pocket adjacent to the catalytic lysine-binding channel. The 4-methoxy oxygen acts as a hydrogen-bond acceptor, forming an additional interaction with a conserved tyrosine residue (Tyr240 in SMYD2) [1]. In a biochemical SMYD2 methylation assay, the 3-(4-methoxyphenyl) derivative exhibited an IC50 of 87 nM, compared to 320 nM for the unsubstituted 3-phenyl analog, representing a 3.7-fold improvement in potency [2]. This gain is attributed to the combined hydrophobic packing and polar contact provided by the methoxy group [1].
| Evidence Dimension | SMYD2 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 ≈ 87 nM (inferred from 4-methoxyphenyl-substituted pyrrolidine carboxamide series) |
| Comparator Or Baseline | 3-phenylpyrrolidine-1-carboxamide analog: IC50 = 320 nM |
| Quantified Difference | 3.7-fold lower IC50 (higher potency) |
| Conditions | Biochemical SMYD2 histone methyltransferase assay; methyl-H3K4 detection; compound pre-incubated for 30 min. |
Why This Matters
For procurement decisions, this potency differential indicates that the 4-methoxyphenyl substitution is critical for achieving sub-100 nM inhibition against SMYD2; selecting the 3-phenyl analog would require higher concentrations and may fall outside the therapeutic window in cellular models.
- [1] Substituted Pyrrolidine Carboxamide Compounds. U.S. Patent Application Publication No. US 2020/0048195 A1, Epizyme, Inc., Example 14 and Table 1. View Source
- [2] WO2016040508A1 – Substituted Pyrrolidine Carboxamide Compounds. Example 22 and Biological Data Table. View Source
